2-Aminomuconate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

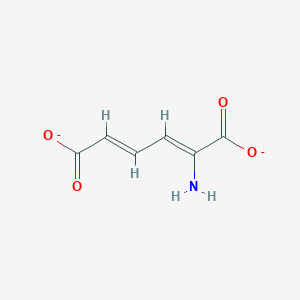

2-aminomuconate(2-) is dicarboxylate anion of 2-aminomuconic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic acid and a 2-ammoniomuconate(1-).

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 2-Aminomuconate(2-), and how can researchers experimentally validate its role in these pathways?

- Key Pathways :

- Tryptophan degradation : 2-Aminomuconate(2-) is a key intermediate in the kynurenine pathway, leading to NAD+ biosynthesis .

- Aromatic compound biodegradation : Bacterial pathways (e.g., Pseudomonas spp.) utilize 2-Aminomuconate(2-) for catabolism of nitrobenzene and 2-aminophenol .

- Validation Methods :

- Enzyme assays : Measure activity of 2-Aminomuconate-6-semialdehyde dehydrogenase (EC 1.2.1.32) using NAD+ as a cofactor and spectrophotometric detection of NADH at 340 nm .

- Metabolite profiling : Use LC-MS or GC-MS to track 2-Aminomuconate(2-) accumulation in bacterial lysates under substrate-specific conditions .

Q. How can researchers distinguish 2-Aminomuconate(2-) from structurally similar metabolites in experimental samples?

- Methodological Approaches :

- Chromatographic separation : Optimize HPLC conditions with a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to resolve 2-Aminomuconate(2-) from isomers like α-hydroxymuconate .

- Spectroscopic identification : Use NMR (¹H and ¹³C) to confirm the (2E,4Z)-configuration of the conjugated diene system .

- Reference standards : Synthesize 2-Aminomuconate(2-) via enzymatic reactions (e.g., AmnE deaminase activity ) or commercial sources (avoiding unreliable vendors per guidelines).

Advanced Research Questions

Q. What structural features of 2-Aminomuconate(2-)-processing enzymes are critical for substrate specificity, and how can these be probed experimentally?

- Key Structural Insights :

- Homomeric assembly : Enzymes like AmnE (2-Aminomuconate deaminase) form homo-hexamers stabilized by loop regions (residues 49–59), essential for catalytic activity .

- Active-site residues : Crystallographic studies reveal conserved histidine and glutamate residues coordinating the substrate’s amino and carboxyl groups .

- Experimental Probes :

- Site-directed mutagenesis : Disrupt loop interactions (e.g., Pro55Ala mutation) to test hexamer stability via size-exclusion chromatography .

- Molecular dynamics simulations : Model substrate docking to identify residues critical for binding affinity .

Q. How can researchers resolve contradictions in reported kinetic parameters for 2-Aminomuconate-6-semialdehyde dehydrogenase across different studies?

- Common Contradictions :

- Variability in Km for NAD+ (15–50 µM) and substrate inhibition by aldehydes (e.g., formaldehyde vs. n-butylaldehyde) .

- Resolution Strategies :

- Standardized assay conditions : Control pH (7.4–8.0), ionic strength (100 mM KCl), and temperature (25°C) to minimize variability .

- Comparative kinetics : Use isothermal titration calorimetry (ITC) to measure binding affinities under uniform conditions .

Q. What experimental designs are optimal for engineering bacterial strains to enhance 2-Aminomuconate(2-) production for bioremediation applications?

- Strain Engineering Approaches :

- Operon overexpression : Clone the amnA-amnH gene cluster into high-copy plasmids under inducible promoters (e.g., Ptac) .

- Cofactor balancing : Co-express NAD+ synthases to maintain cofactor availability for dehydrogenases .

- Productivity Metrics :

- Fed-batch fermentation : Monitor dissolved oxygen and carbon/nitrogen ratios to optimize yield (e.g., 2-aminophenol as a dual C/N source) .

Q. Methodological Best Practices

Q. How should researchers handle the instability of 2-Aminomuconate(2-) in aqueous solutions during experiments?

- Stabilization Strategies :

- Low-temperature storage : Prepare fresh solutions in ice-cold Tris-HCl buffer (pH 7.5) and avoid prolonged exposure to light .

- Chelating agents : Add 1 mM EDTA to prevent metal-catalyzed degradation (e.g., Cu²+ or Hg²+ contaminants) .

Q. What bioinformatics tools are recommended for predicting 2-Aminomuconate(2-)-related enzymes in unannotated microbial genomes?

- Toolkit :

- HMMER : Search for Pfam domains (e.g., PF00171, Aldehyde dehydrogenase) .

- KEGG Mapper : Map genes to Module M00038 (Tryptophan → 2-Aminomuconate) .

- Validation : Confirm predictions via heterologous expression and activity assays .

Q. Data Reporting Guidelines

Q. How should kinetic data for 2-Aminomuconate(2-)-related enzymes be reported to ensure reproducibility?

- Essential Metrics :

- Report Vmax, Km, and kcat with standard deviations from triplicate assays .

- Specify inhibitors (e.g., Co²+, p-chloromercuribenzoate) and cofactor dependencies (NAD+ vs. NADP+) .

- Transparency : Disclose raw data in supplementary tables, including negative controls (e.g., heat-inactivated enzymes) .

Eigenschaften

Molekularformel |

C6H5NO4-2 |

|---|---|

Molekulargewicht |

155.11 g/mol |

IUPAC-Name |

(2Z,4E)-2-aminohexa-2,4-dienedioate |

InChI |

InChI=1S/C6H7NO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,7H2,(H,8,9)(H,10,11)/p-2/b3-1+,4-2- |

InChI-Schlüssel |

ZRHONLCTYUYMIQ-TZFCGSKZSA-L |

Isomerische SMILES |

C(=C/C(=O)[O-])\C=C(\C(=O)[O-])/N |

Kanonische SMILES |

C(=CC(=O)[O-])C=C(C(=O)[O-])N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.